molecular formula C6H7N3O B164723 Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) CAS No. 131052-48-7

Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI)

Cat. No. B164723
M. Wt: 137.14 g/mol
InChI Key: GRTNJBRSLJVQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) is not well understood. However, it is believed to act as a reducing agent due to the presence of the hydrazine group. It can also form complexes with metal ions, which may play a role in its biological activity.

Biochemical And Physiological Effects

Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) has been shown to have antimicrobial activity against various bacteria and fungi. It has also been reported to have antitumor activity in vitro. However, its exact mechanism of action in these cases is not well understood.

Advantages And Limitations For Lab Experiments

The advantages of using hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) in lab experiments include its ability to form complexes with metal ions and its potential applications in the synthesis of other compounds. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI). These include:
1. Further investigation of its antimicrobial and antitumor activities and its mechanism of action.
2. Synthesis of new compounds based on hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) for potential applications in drug discovery.
3. Development of new analytical methods using hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) as a reagent.
4. Investigation of the potential environmental impact of hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) and its derivatives.
Conclusion:
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) is a versatile compound with potential applications in various fields. Its ability to form complexes with metal ions and its potential antimicrobial and antitumor activities make it a useful tool in scientific research. However, further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) can be synthesized by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization.

Scientific Research Applications

Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) has various applications in scientific research. It is used as a building block in the synthesis of other compounds such as pyrazoles, pyridazines, and pyrimidines. It is also used as a reagent in the analysis of metal ions such as copper, nickel, and cobalt. Its ability to form complexes with metal ions makes it a useful tool in analytical chemistry.

properties

CAS RN

131052-48-7

Product Name

Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI)

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(pyridin-4-ylamino)formamide

InChI

InChI=1S/C6H7N3O/c10-5-8-9-6-1-3-7-4-2-6/h1-5H,(H,7,9)(H,8,10)

InChI Key

GRTNJBRSLJVQMN-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1NNC=O

Canonical SMILES

C1=CN=CC=C1NNC=O

synonyms

Hydrazinecarboxaldehyde, 2-(4-pyridinyl)- (9CI)

Origin of Product

United States

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